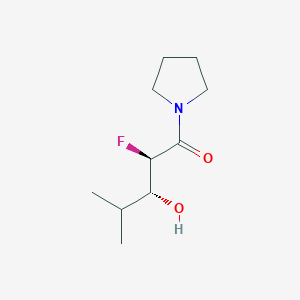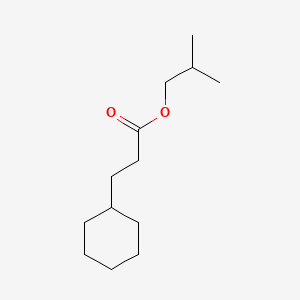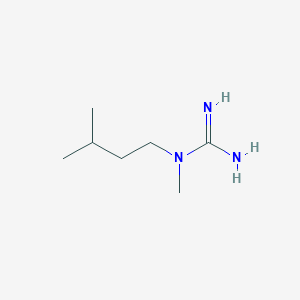
1-Methyl-1-(3-methylbutyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1-(3-methylbutyl)guanidine is a compound belonging to the guanidine family, characterized by the presence of a guanidine functional group. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
准备方法
The synthesis of 1-Methyl-1-(3-methylbutyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This method provides a straightforward and efficient route to diverse guanidines with yields up to 81%. Another method involves the use of thioureas in conjunction with thiophilic metal salts or coupling reagents . Industrial production methods often rely on the addition of amines to carbodiimides or the use of guanylating agents such as S-methylisothioureas .
化学反应分析
1-Methyl-1-(3-methylbutyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with guanidines.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce various substituted guanidines.
科学研究应用
1-Methyl-1-(3-methylbutyl)guanidine has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-Methyl-1-(3-methylbutyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine functional group can form multiple resonance structures, delocalizing the positive charge and enhancing its binding affinity to various targets . This compound may also act as a strong base, facilitating reactions that require proton transfer .
相似化合物的比较
1-Methyl-1-(3-methylbutyl)guanidine can be compared to other guanidine derivatives such as:
Tetramethylguanidine: Known for its strong basicity and use in organic synthesis.
Phenylguanidine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
N,N’-Disubstituted guanidines: These compounds have diverse applications in catalysis and material science.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and binding properties compared to other guanidines .
属性
分子式 |
C7H17N3 |
|---|---|
分子量 |
143.23 g/mol |
IUPAC 名称 |
1-methyl-1-(3-methylbutyl)guanidine |
InChI |
InChI=1S/C7H17N3/c1-6(2)4-5-10(3)7(8)9/h6H,4-5H2,1-3H3,(H3,8,9) |
InChI 键 |
DWDWGJFPMQFQDB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN(C)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


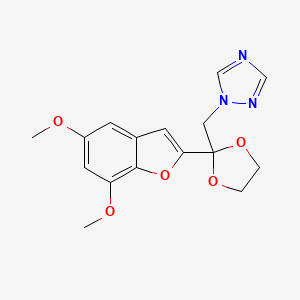
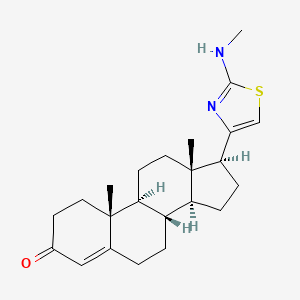
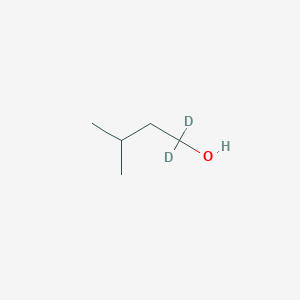
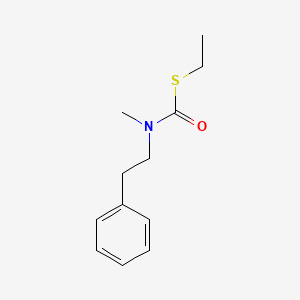
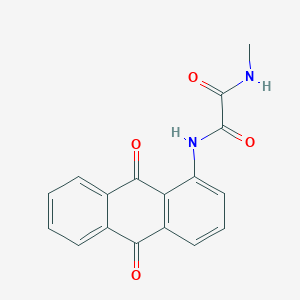

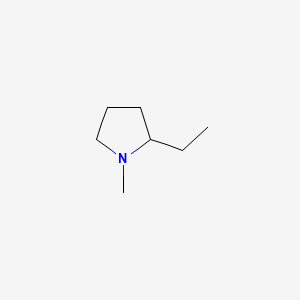
![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)

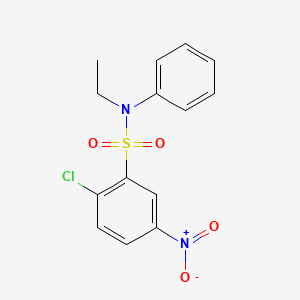

![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
